molecular formula C20H20FNO B6985209 N-[(4-fluorophenyl)methyl]-2-(4-methoxynaphthalen-1-yl)ethanamine

N-[(4-fluorophenyl)methyl]-2-(4-methoxynaphthalen-1-yl)ethanamine

Cat. No.: B6985209
M. Wt: 309.4 g/mol
InChI Key: SXZIZWVBNSYOAU-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-(4-methoxynaphthalen-1-yl)ethanamine is a complex organic compound characterized by the presence of a fluorophenyl group and a methoxynaphthalene moiety

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(4-methoxynaphthalen-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO/c1-23-20-11-8-16(18-4-2-3-5-19(18)20)12-13-22-14-15-6-9-17(21)10-7-15/h2-11,22H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZIZWVBNSYOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CCNCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-(4-methoxynaphthalen-1-yl)ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Fluorophenyl Intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable amine to form the fluorophenyl intermediate.

    Coupling with Methoxynaphthalene: The intermediate is then coupled with 4-methoxynaphthalene under conditions that promote the formation of the desired ethanamine linkage. This step often requires the use of a strong base and a suitable solvent.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-(4-methoxynaphthalen-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines, thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amine derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-(4-methoxynaphthalen-1-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(4-methoxynaphthalen-1-yl)ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-2-(4-methoxynaphthalen-1-yl)ethanamine
  • N-[(4-bromophenyl)methyl]-2-(4-methoxynaphthalen-1-yl)ethanamine
  • N-[(4-methylphenyl)methyl]-2-(4-methoxynaphthalen-1-yl)ethanamine

Uniqueness

N-[(4-fluorophenyl)methyl]-2-(4-methoxynaphthalen-1-yl)ethanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.

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